molecular formula C10H13N3O3 B13609432 5-Nitro-2-(piperidin-3-yloxy)pyridine

5-Nitro-2-(piperidin-3-yloxy)pyridine

Cat. No.: B13609432
M. Wt: 223.23 g/mol
InChI Key: JXCQXEHHXLGBTD-UHFFFAOYSA-N
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Description

5-Nitro-2-(piperidin-3-yloxy)pyridine is a chemical compound with the molecular formula C10H13N3O3 It is a derivative of pyridine, featuring a nitro group at the 5-position and a piperidin-3-yloxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(piperidin-3-yloxy)pyridine typically involves the reaction of 2-chloro-5-nitropyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(piperidin-3-yloxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 5-Amino-2-(piperidin-3-yloxy)pyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-oxides of the piperidine ring.

Scientific Research Applications

5-Nitro-2-(piperidin-3-yloxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Nitro-2-(piperidin-3-yloxy)pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine moiety may also contribute to the compound’s binding affinity to certain receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and a piperidine moiety makes it a valuable scaffold for the development of new compounds with potential therapeutic applications .

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

5-nitro-2-piperidin-3-yloxypyridine

InChI

InChI=1S/C10H13N3O3/c14-13(15)8-3-4-10(12-6-8)16-9-2-1-5-11-7-9/h3-4,6,9,11H,1-2,5,7H2

InChI Key

JXCQXEHHXLGBTD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)OC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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